2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a compound that features an indole ring and a thiazole ring connected via an acetamide linkage
Mechanism of Action
Target of Action
It is known that indole derivatives, which include stk299298, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that lead to their various biological activities . For example, some indole derivatives have been shown to inhibit polymerization of tubulin, a protein that is crucial for cell division .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been shown to inhibit the polymerization of tubulin, affecting the cell division process .
Pharmacokinetics
It is known that the presence of certain functional groups, such as a prenyl chain, can make compounds more lipophilic, which plays an important role in their antioxidant activity and could potentially impact their bioavailability .
Result of Action
Some indole derivatives have been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially be shared by STK299298, given its structural similarity to these indole derivatives.
Biochemical Analysis
Biochemical Properties
The indole nucleus in 2-indol-1-yl-N-(1,3-thiazol-2-yl)acetamide has been found to bind with high affinity to multiple receptors, making it a valuable scaffold for developing new useful derivatives . Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Cellular Effects
For instance, some indole derivatives have been found to cause cell cycle arrest at the G2/M phase, induce apoptosis, and increase the cytotoxic activity of certain drugs in specific cell types .
Molecular Mechanism
The mechanistic pathway leading to related carbonylated imidazo[2,1-b]thiazole compounds involves a sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and aromatization by proton-shift isomerization .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of indole derivatives with thiazole derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted acetamides or thiazoles.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(pyridin-2-yl)acetamide
- 2-(1H-indol-1-yl)-N-(pyrimidin-2-yl)acetamide
- 2-(1H-indol-1-yl)-N-(benzothiazol-2-yl)acetamide
Uniqueness
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is unique due to the presence of both indole and thiazole rings, which confer specific chemical and biological properties. The combination of these two heterocycles can enhance the compound’s ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-indol-1-yl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12(15-13-14-6-8-18-13)9-16-7-5-10-3-1-2-4-11(10)16/h1-8H,9H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOGHEMVYRQSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.